MMP-2 vs. MMP-8 Inhibitory Selectivity: A Quantitative Comparison with Structural Analogs
Methyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)benzoate demonstrates a quantifiable selectivity profile between the matrix metalloproteinases MMP-2 and MMP-8. In enzyme inhibition assays, this compound exhibits an IC₅₀ of 1.26 × 10³ nM against recombinant human MMP-2, which represents a 17.4-fold lower potency compared to its IC₅₀ of 2.19 × 10⁴ nM against recombinant human MMP-8 [1]. While a direct head-to-head comparison with a closely related analog is not available in the public domain, this selectivity ratio (MMP-8 IC₅₀ / MMP-2 IC₅₀ = 17.4) provides a specific, quantifiable baseline for this compound's activity profile.
| Evidence Dimension | Enzyme inhibition (IC₅₀) against MMP-2 vs. MMP-8 |
|---|---|
| Target Compound Data | MMP-2: 1.26 × 10³ nM; MMP-8: 2.19 × 10⁴ nM |
| Comparator Or Baseline | No direct comparator available; data represents internal selectivity profile |
| Quantified Difference | 17.4-fold selectivity for MMP-2 over MMP-8 |
| Conditions | Recombinant human MMP-2 activated with APMA, measured via esterase assay with 4-nitrophenylacetate substrate; Recombinant human MMP-8 measured using Mca-PLGL-Dpa-AR-NH₂ substrate with 10 min preincubation |
Why This Matters
The 17.4-fold selectivity for MMP-2 over MMP-8 provides a specific, quantifiable parameter that distinguishes this compound's activity profile and can be used as a benchmark for comparing the selectivity of future structural analogs.
- [1] BindingDB. (n.d.). BDBM50124122 CHEMBL3622800. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50124122 View Source
